molecular formula CH2ClI B1360106 Chloroiodomethane CAS No. 593-71-5

Chloroiodomethane

Cat. No.: B1360106
CAS No.: 593-71-5
M. Wt: 176.38 g/mol
InChI Key: PJGJQVRXEUVAFT-UHFFFAOYSA-N
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Description

Chloroiodomethane is a halomethane with the chemical formula CH₂ClI. It is a colorless liquid that is primarily used in organic synthesis. This compound is notable for its use in various chemical reactions due to its unique properties, which include a high density of 2.422 g/mL and a boiling point of 108-109°C .

Mechanism of Action

Preparation Methods

Chloroiodomethane can be synthesized through several methods. One common synthetic route involves the reaction of methylene dichloride with sodium iodide in the presence of a solvent like dimethyl formamide. The reaction mixture is heated to reflux for several hours, followed by washing and refining steps to isolate the product . Industrial production methods often aim to maximize yield and efficiency, utilizing similar reaction conditions but on a larger scale.

Comparison with Similar Compounds

Chloroiodomethane can be compared with other halomethanes such as:

This compound’s unique combination of chlorine and iodine atoms gives it distinct reactivity and selectivity advantages in various chemical reactions, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

chloro(iodo)methane
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InChI

InChI=1S/CH2ClI/c2-1-3/h1H2
Source PubChem
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InChI Key

PJGJQVRXEUVAFT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(Cl)I
Source PubChem
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Molecular Formula

CH2ClI
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DSSTOX Substance ID

DTXSID50208034
Record name Chloroiodomethane
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Molecular Weight

176.38 g/mol
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Physical Description

Colorless or light brown liquid; [MSDSonline]
Record name Chloroiodomethane
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Vapor Pressure

10.6 [mmHg]
Record name Chloroiodomethane
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CAS No.

593-71-5
Record name Chloroiodomethane
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Record name Chloroiodomethane
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Customer
Q & A

A: The molecular formula of chloroiodomethane is CH2ClI, and its molecular weight is 176.38 g/mol. []

A: Various spectroscopic techniques, including resonance Raman, FTIR, UV-Vis, and NMR, have been employed to study this compound's vibrational modes, electronic transitions, and structural properties. [, , , , ]

A: Upon UV irradiation, this compound undergoes photodissociation, yielding CH2Cl + I/I, CH2I + Cl/Cl, CHI + HCl, and CH2 + ICl as primary products. []

A: In solution, the photodissociation of this compound can lead to the formation of an isomer, CH2Cl-I, through in-cage recombination of the nascent CH2Cl and I fragments. This isomer formation is not typically observed in the gas phase. [, ]

A: Interchromophore energy transfer between the C-I and C-Cl chromophores has been proposed to explain the production of Cl* upon excitation at wavelengths primarily absorbed by the C-I chromophore. []

A: Photolysis is considered the dominant atmospheric removal process for this compound. [, ]

A: Elevated this compound mixing ratios have been observed in coastal areas during periods of high wind speed, particularly during hurricane events, suggesting increased sea-to-air fluxes. []

A: Research suggests a potential link between the degradation of organic matter and elevated this compound concentrations in the bottom layer water and cold, dense water of the Chukchi Sea. []

A: this compound serves as a versatile C1 building block in various organic reactions. It readily reacts with triphenylphosphine to form chloromethyltriphenylphosphonium iodide, which can be utilized for Wittig chloromethylenation of aldehydes and ketones. [, , ]

A: this compound, in the presence of diethylzinc and oxygen, facilitates the cyclopropanation of olefins, leading to the formation of cyclopropanes in good yields. []

A: this compound, combined with N,N,N′,N′-tetramethylmethanediamine (TMMD), mediates the Mannich dimethylaminomethylation of carbonyl compounds via their corresponding enol silyl ethers. [, ]

A: Theoretical studies reveal that the inclusion of spin-orbit interactions is crucial for correctly identifying the ground state structure and vibrational frequencies of the this compound cation. []

A: High-level ab initio calculations, including DK-CCSD(T)/ANO-RCC, have been employed to investigate the reaction pathways, energetics, and rate constants for the reaction of this compound with OH radicals. []

A: Gas chromatography coupled with mass spectrometry (GC-MS) and headspace solid-phase microextraction (HS-SPME) are commonly used techniques for the detection and quantification of this compound in air and water samples. [, ]

A: Gas chromatography combustion isotope-ratio mass spectrometry (GC-C-IRMS) is employed to determine the carbon isotope ratios (δ13C) of this compound. []

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